3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol

Description

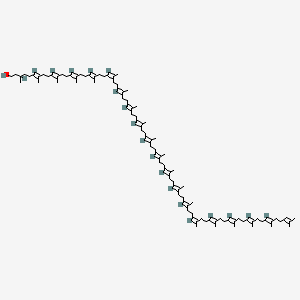

Structure

2D Structure

Properties

IUPAC Name |

3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVPZUBEAUSPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H164O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100181 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2067-66-5 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Central Role of Dolichol 20 in N Linked Glycosylation

The primary and most well-understood function of dolichols is their involvement in the synthesis of N-linked glycoproteins. This process is crucial for the proper folding, stability, and function of a vast number of proteins in the cell.

In its phosphorylated form, dolichyl phosphate (B84403), Dolichol-20 acts as a lipid carrier for an oligosaccharide precursor. nih.gov This oligosaccharide, composed of glucose, mannose, and N-acetylglucosamine, is assembled on the dolichyl phosphate anchor embedded in the membrane of the endoplasmic reticulum. nih.gov

The entire pre-assembled oligosaccharide is then transferred from the dolichol carrier to specific asparagine residues on newly synthesized polypeptide chains. nih.gov This enzymatic transfer is a critical step in the N-linked glycosylation pathway. The release of dolichyl pyrophosphate allows the dolichol to be recycled for subsequent rounds of oligosaccharide synthesis.

While the fundamental role in glycosylation is shared among dolichol isoprenologues, the predominance of Dolichol-20 in mammals suggests that this specific chain length may be optimally suited for the enzymatic machinery and membrane environment of mammalian cells.

Detailed Research Findings on Dolichol 20

Research has highlighted the high concentrations of dolichols, with Dolichol-20 being a major component, in endocrine tissues. The pituitary gland, for instance, has been found to contain exceptionally high levels of dolichol, where it can be a major lipid component. nih.gov Similarly, the testes show a high rate of dolichol synthesis, which appears to be associated with spermatogenic cells. nih.gov

In the human brain, the concentration of dolichols, including the family of which Dolichol-20 is a part, has been shown to increase significantly with age. nih.gov This age-related accumulation has led to the suggestion that dolichol could serve as a biomarker for aging.

While the primary role of Dolichol-20 is in N-linked glycosylation, some studies have hinted at other potential functions. For example, a fraction containing dolichol-like lipids, including what was suggested to be Dolichol-20, was found to have a stimulatory effect on DNA synthesis in cultured fibroblasts. However, the precise mechanisms behind this observation require further investigation.

Table 2: Summary of Research on Dolichol-20 and Related Isoprenologues

| Research Area | Key Findings |

| Tissue Distribution | Dolichol-19 and Dolichol-20 are the main dolichol components in human organs. nih.gov |

| Endocrine tissues (pituitary, testes, adrenal, thyroid) have the highest concentrations of dolichols. nih.gov | |

| N-Linked Glycosylation | Dolichyl phosphate (B84403), including that derived from Dolichol-20, is the lipid carrier for the oligosaccharide precursor in glycoprotein synthesis. nih.gov |

| Aging | Dolichol levels, including the family to which Dolichol-20 belongs, increase in the human brain with age. nih.gov |

| Cell Proliferation | A fraction containing dolichol-like lipids, suggested to include Dolichol-20, has been observed to stimulate DNA synthesis. |

Conclusion

The Mevalonate (B85504) Pathway as the Foundational Biosynthetic Route

The journey to synthesizing Dolichol-20 begins with the mevalonate pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov This pathway is responsible for producing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the precursors to a vast array of isoprenoid compounds, including dolichols. wikipedia.orgnih.gov The entire process is initiated with acetyl-CoA as the sole carbon source. wikipedia.orgjmb.or.kr

Precursor Compounds and Rate-Limiting Steps

The synthesis of dolichols, including Dolichol-20, shares its initial steps with the biosynthesis of cholesterol and other isoprenoids within the mevalonate pathway. nih.gov The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by another condensation reaction to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate is the committed and rate-limiting step of the mevalonate pathway. pnas.orgnih.gov Through a series of subsequent reactions including phosphorylation and decarboxylation, mevalonate is converted into IPP. wikipedia.org The condensation of IPP molecules eventually leads to the formation of farnesyl diphosphate (B83284) (FPP), a critical branch-point intermediate. nih.gov

Role of HMG-CoA Reductase and Farnesyl Diphosphate

Farnesyl Diphosphate (FPP) is a 15-carbon isoprenoid that serves as a crucial precursor for the synthesis of numerous vital molecules, including sterols, carotenoids, ubiquinone, and dolichols. wikipedia.orgnih.govuniprot.org It stands at a branch point where the metabolic pathway diverges towards the synthesis of these different classes of compounds. frontiersin.orgoup.com For dolichol synthesis, FPP acts as the primer molecule upon which further isoprene (B109036) units are added. wikipedia.orgyeastgenome.org

Dolichol-Specific Elongation and Saturation Mechanisms

Following the formation of FPP via the mevalonate pathway, the synthesis of dolichols diverges into a series of specialized elongation and saturation reactions to produce the characteristic long polyisoprenoid chain.

Cis-Prenyltransferases in Polyisoprenoid Chain Elongation

The elongation of the polyisoprenoid chain of dolichols is catalyzed by a class of enzymes known as cis-prenyltransferases. nih.govoup.compnas.org These enzymes sequentially condense multiple molecules of IPP in a cis configuration onto the FPP starter molecule. nih.govoup.com This process results in the formation of a long-chain polyprenyl diphosphate, the direct backbone of dolichol. oup.comfrontiersin.org The number of IPP units added is species-dependent and determines the final chain length of the dolichol molecule. oup.com

In the yeast Saccharomyces cerevisiae, two homologous cis-prenyltransferases, Rer2p and Srt1p, are involved in dolichol biosynthesis. oup.commdpi.comresearchgate.net The RER2 gene was the first eukaryotic cis-prenyltransferase-encoding gene to be cloned and is responsible for the majority of dolichol synthesis. oup.comnih.gov The SRT1 gene encodes an alternative cis-prenyltransferase. oup.com While deletion of RER2 leads to a significant decrease in cis-prenyltransferase activity, cells remain viable due to the presence of SRT1. oup.com

Studies have shown that these two enzymes produce dolichols of different chain lengths. The products of Rer2p typically consist of 14-17 isoprene units, while Srt1p synthesizes longer-chain dolichols with 18-23 isoprene units. researchgate.netfrontierspartnerships.org The overexpression of SRT1 can lead to the preferential synthesis of these longer-chain dolichols. frontierspartnerships.org In some organisms, like the plant Arabidopsis thaliana, there are multiple homologs of RER2. nih.gov

The enzymatic activity responsible for the synthesis of the polyisoprenoid chain is referred to as dehydrodolichyl diphosphate synthase (DHDDS). wikipedia.orgyeastgenome.orgfrontiersin.org This enzyme, a cis-prenyltransferase, catalyzes the formation of dehydrodolichyl diphosphate from FPP and multiple IPP units. yeastgenome.orgnih.gov In humans and other animals, DHDDS is a heterodimeric complex composed of the catalytic subunit DHDDS and a regulatory subunit called NgBR (also known as NUS1). nih.govflybase.org Both subunits are necessary for efficient dolichol synthesis. flybase.org The final product, dehydrodolichyl diphosphate, is the direct precursor to dolichol. wikipedia.orgnih.gov

| Enzyme/Complex | Function | Precursors | Product |

| HMG-CoA Reductase | Rate-limiting step in the mevalonate pathway. pnas.orgnih.govfrontiersin.org | HMG-CoA | Mevalonate |

| Farnesyl Diphosphate Synthase | Synthesizes the branch-point intermediate FPP. nih.govuniprot.org | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Farnesyl diphosphate |

| Dehydrodolichyl Diphosphate Synthase (DHDDS) | Elongates the polyisoprenoid chain. wikipedia.orgyeastgenome.orgfrontiersin.org | Farnesyl diphosphate, Isopentenyl pyrophosphate | Dehydrodolichyl diphosphate |

| Rer2p | S. cerevisiae cis-prenyltransferase, synthesizes dolichols of 14-17 isoprene units. oup.comresearchgate.net | Farnesyl diphosphate, Isopentenyl pyrophosphate | Polyprenyl diphosphate (C70-C85) |

| Srt1p | S. cerevisiae cis-prenyltransferase, synthesizes dolichols of 18-23 isoprene units. oup.comresearchgate.net | Farnesyl diphosphate, Isopentenyl pyrophosphate | Polyprenyl diphosphate (C90-C115) |

Polyprenol Reductase Activity in Dolichol Formation

Identification and Mechanistic Studies of DFG10 and SRD5A3

Key enzymes responsible for polyprenol reductase activity have been identified in various organisms, including DFG10 in yeast (Saccharomyces cerevisiae) and its human ortholog, SRD5A3 (steroid 5α-reductase type 3). ebi.ac.ukoup.com

DFG10: In yeast, the DFG10 protein has been identified as a probable polyprenol reductase. yeastgenome.orgthebiogrid.org It is instrumental in the conversion of polyprenol to dolichol, which is a necessary precursor for N-glycosylation. yeastgenome.orgthebiogrid.org Studies on Candida albicans have shown that deletion of the DFG10 homolog impairs the saturation of polyprenols. mdpi.com The Dfg10 polyprenyl reductase from S. cerevisiae contains a C-terminal 3-oxo-5-alpha-steroid 4-dehydrogenase domain. mdpi.com

SRD5A3: The human gene SRD5A3 provides the instructions for producing the enzyme steroid 5-alpha reductase 3. medlineplus.govstorymd.com This enzyme facilitates the conversion of polyprenol to dolichol. medlineplus.govstorymd.com SRD5A3 is recognized as a polyprenol reductase that mediates the reduction of the alpha-isoprene unit of polyprenols to form dolichols in a NADP-dependent manner. jensenlab.org Mutations in the SRD5A3 gene can lead to a congenital disorder of glycosylation known as SRD5A3-CDG, which is characterized by a broad spectrum of clinical presentations due to defective glycosylation. ebi.ac.ukmedlineplus.gov These mutations often result in an abnormally small and inactive or rapidly degraded enzyme, impairing dolichol formation and subsequent glycosylation processes. medlineplus.govstorymd.com Mechanistically, SRD5A3 was initially thought to convert polyprenol to dolichol, but later studies have suggested it catalyzes an intermediate step involving the reduction of polyprenal. ebi.ac.ukuniprot.org The human SRD5A3 has been shown to complement the functional defects in yeast mutants lacking DFG10. yeastgenome.orgbiorxiv.org

Table 1: Key Polyprenol Reductase Enzymes

| Enzyme | Organism | Gene | Function |

|---|---|---|---|

| DFG10 | Yeast (Saccharomyces cerevisiae) | DFG10 | Catalyzes the conversion of polyprenol to dolichol. yeastgenome.orgthebiogrid.org |

| SRD5A3 | Humans | SRD5A3 | Converts polyprenol to dolichol, essential for N-glycosylation. medlineplus.govstorymd.com |

| PPRD1/PPRD2 | Arabidopsis thaliana | PPRD1, PPRD2 | Orthologs of human SRD5A3, responsible for converting polyprenol to dolichol. oup.com |

Dolichol Kinase Activity and Dolichyl Phosphate (B84403) Formation

Once dolichol is synthesized, it must be phosphorylated to become the active lipid carrier, dolichyl phosphate (Dol-P). This phosphorylation is a crucial step for its function in glycosylation pathways. nih.gov Dol-P serves as the foundation upon which the oligosaccharide chain is built before being transferred to proteins. medlineplus.govstorymd.com The enzyme responsible for this activation is dolichol kinase.

CTP-Dependent Phosphorylation by Sec59p

In yeast, the enzyme dolichol kinase is encoded by the SEC59 gene. nih.govresearchgate.net Sec59p catalyzes the CTP-dependent phosphorylation of dolichol, which is the final step in the de novo synthesis of Dol-P. nih.govuniprot.orgoup.com This reaction involves the transfer of a phosphate group from cytidine (B196190) triphosphate (CTP) to dolichol. nih.govresearchgate.net The availability of Dol-P is a rate-limiting factor for N-glycosylation. jensenlab.org Mutations in SEC59 can lead to defects in N-glycosylation and O-linked glycosylation. researchgate.net Studies have shown that a temperature-sensitive mutation in Sec59p significantly reduces its ability to phosphorylate dolichol. oup.com A human homolog of dolichol kinase (hDK1p) has been identified that can complement the defects in yeast sec59 mutants. oup.com

Table 2: Dolichol Kinase and its Function

| Enzyme | Gene | Organism | Function |

|---|---|---|---|

| Sec59p | SEC59 | Yeast (Saccharomyces cerevisiae) | Catalyzes the CTP-dependent phosphorylation of dolichol to form dolichyl phosphate. nih.govresearchgate.netuniprot.org |

| hDK1p | DOLK | Humans | Human homolog of Sec59p, catalyzes the phosphorylation of dolichol. oup.com |

Intracellular Localization of Dolichol Biosynthesis

The synthesis of dolichol is a complex process that is compartmentalized within the cell, primarily occurring in the endoplasmic reticulum and to a lesser extent in peroxisomes. nih.gov

Endoplasmic Reticulum and Peroxisomal Synthesis

Endoplasmic Reticulum (ER): The ER is the main site for the biosynthesis of dolichol. nih.gov The enzymes involved in the later stages of the dolichol biosynthetic pathway, including polyprenol reductase and dolichol kinase, are located in the ER membrane. cdghub.comuniprot.org The ER's environment is crucial for the proper functioning of the glycosylation machinery that utilizes the newly synthesized dolichyl phosphate. oup.com

Peroxisomes: In addition to the ER, peroxisomes are also involved in the synthesis of dolichol. nih.govnih.gov While the initial steps of the mevalonate pathway leading to farnesyl diphosphate are primarily cytosolic, some of the enzymes are also found in peroxisomes. annualreviews.org Studies in rat liver suggest that peroxisomes can synthesize polyprenyl diphosphate from isopentenyl diphosphate and farnesyl diphosphate. oup.com In animal cells, both cholesterol and dolichol are synthesized in peroxisomes as well as in the ER. nih.gov The slime mold Dictyostelium discoideum exhibits an unusual localization of some mevalonate pathway and sterol biosynthetic enzymes to the peroxisomes. whiterose.ac.uk

Enzymatic Regulation of Biosynthetic Flux

The synthesis of dolichol, a long-chain isoprenoid lipid, is a complex process that is tightly regulated at the enzymatic level. This regulation ensures that the production of dolichol is coordinated with the cell's demand for protein glycosylation and other dolichol-dependent processes.

The enzymes involved in the dolichol biosynthetic pathway are subject to both transcriptional and post-translational control, allowing for both long-term and rapid adjustments in dolichol production.

At the transcriptional level, the expression of genes encoding key enzymes in the early stages of the mevalonate pathway, which is shared with cholesterol and ubiquinone synthesis, is a critical point of regulation. nih.govoup.com For instance, the transcription of genes for enzymes like HMG-CoA reductase can be influenced by the levels of sterol and non-sterol derivatives of mevalonic acid. nih.gov Farnesyl diphosphate (FPP), a key intermediate, and its derivatives have been identified as significant non-sterol regulators. nih.govoup.com In yeast, FPP levels can influence the transcription of genes encoding cis-prenyltransferases, the enzymes that commit FPP to the dolichol branch. oup.com

Post-translational modifications also play a crucial role in the rapid modulation of enzyme activity. One of the most well-studied examples is the regulation of HMG-CoA reductase, a key regulatory enzyme in the mevalonate pathway. nih.gov The degradation of this enzyme is regulated by FPP and its derivatives. nih.gov Additionally, the activity of dolichol kinase, the enzyme that phosphorylates dolichol to its active form, dolichyl phosphate, can be influenced by various factors. scbt.com While some compounds can directly inhibit dolichol kinase, others act indirectly by affecting upstream pathways, thereby limiting the availability of dolichol substrate. scbt.com For example, sirtuin inhibitors like nicotinamide (B372718) can affect the post-translational modification of proteins that may regulate dolichol kinase activity. scbt.com

The coordinated action of transcriptional and post-translational control mechanisms ensures that the flux through the dolichol biosynthetic pathway is finely tuned to meet the cell's needs.

Interdependence with Other Metabolic Pathways

The synthesis of dolichol does not occur in isolation but is intricately linked with other major metabolic pathways within the cell. This interdependence allows for the coordinated regulation of essential cellular components.

The dolichol biosynthetic pathway shares its initial steps with the synthesis of cholesterol and ubiquinone, all originating from the mevalonate pathway. oup.commdpi.comnih.gov This shared origin necessitates a sophisticated regulatory system to partition the common precursor, farnesyl diphosphate (FPP), among these three vital branches. mdpi.comnih.gov

The branch point at FPP is a critical node for regulation. Research in yeast suggests that the distribution of FPP between the sterol and dolichol branches is actively managed. oup.com For instance, the Yta7 protein, an AAA ATPase, is thought to play a role in directing the flow of FPP towards the dolichol branch. oup.com This intricate cross-regulation ensures a balanced production of dolichols, sterols, and ubiquinone according to cellular demands.

The synthesis of dolichols is also co-regulated with the metabolism of fatty acids, particularly very-long-chain fatty acids (VLCFAs). mdpi.com Both pathways utilize acetyl-CoA as a fundamental building block. mdpi.com In the yeast Candida albicans, a link has been established where limiting the expression of TSC13, a gene involved in VLCFA elongation, leads to a reduction in the cellular levels of dolichols and their polyprenol precursors. mdpi.com

This reduction in dolichol levels was not due to a decreased expression of the cis-prenyltransferases specific to the dolichol branch. Instead, it was caused by a lower expression of genes encoding enzymes in the early stages of the mevalonate pathway. mdpi.com Interestingly, the acetyl-CoA saved from the reduced mevalonate pathway activity was not redirected towards fatty acid synthesis. mdpi.com This was because the reduced expression of TSC13 also led to a decreased expression of the ACC1 gene, which encodes acetyl-CoA carboxylase, the key regulatory enzyme for fatty acid synthesis and elongation. mdpi.com This demonstrates a complex co-regulatory mechanism where the pathways for dolichol and VLCFA synthesis are metabolically intertwined, likely to maintain a balance in the availability of their common precursor, acetyl-CoA.

Cellular Stress Responses Modulating Dolichol Metabolism

Cells have evolved intricate mechanisms to respond to various stressors, and these responses can significantly impact dolichol metabolism. One of the most prominent examples is the unfolded protein response (UPR), which is triggered by an accumulation of unfolded proteins in the endoplasmic reticulum (ER). capes.gov.brnih.gov

Glucose deprivation is a cellular stressor that directly affects the assembly of dolichol-linked oligosaccharides (DLOs), the precursors for N-linked glycosylation. pnas.orgpnas.org The synthesis of the full-sized DLO, Glc₃Man₉GlcNAc₂-PP-dolichol, requires monosaccharides derived from glucose. pnas.org When glucose levels are low, the assembly of DLOs can be arrested, leading to the accumulation of truncated intermediates. pnas.orgpnas.org

The unfolded protein response (UPR) can counteract the effects of glucose deprivation on DLO assembly. capes.gov.brnih.govpnas.org Studies in human fibroblasts have shown that the UPR stimulates the conversion of truncated DLO intermediates (Man₂₋₅GlcNAc₂-PP-dolichol) into the mature Glc₃Man₉GlcNAc₂-PP-dolichol. capes.gov.brnih.gov This stimulation helps to maintain a supply of the optimal glycan donor for N-glycosylation, thereby promoting proper protein folding even under stress conditions. nih.govpnas.org This response appears to be a form of self-correction within the dolichol pathway, as prolonged glucose deprivation can induce the UPR, which in turn enhances the synthesis of the complete DLO. pnas.org This mechanism highlights a direct link between cellular stress signaling and the regulation of dolichol-dependent glycosylation processes.

Interactive Data Table: Key Enzymes and Regulators in Dolichol Metabolism

| Enzyme/Regulator | Function | Regulatory Mechanism | Interacting Pathways |

| HMG-CoA Reductase | Catalyzes a key step in the mevalonate pathway | Transcriptional control by sterols; Post-translational degradation regulated by FPP | Cholesterol, Ubiquinone |

| Farnesyl Diphosphate (FPP) | Precursor for dolichol, sterol, and ubiquinone synthesis | Allosteric regulator; influences transcription of downstream enzymes | Cholesterol, Ubiquinone |

| Cis-Prenyltransferase | Commits FPP to the dolichol branch | Transcriptional regulation by FPP levels | - |

| Dolichol Kinase | Phosphorylates dolichol to dolichyl phosphate | Substrate availability; potential post-translational modifications | - |

| Yta7 (yeast) | May regulate FPP flux to the dolichol branch | Unknown | Cholesterol |

| TSC13 (yeast) | Involved in VLCFA elongation | Co-regulates expression of mevalonate pathway genes | Fatty Acid/VLCFA Synthesis |

| Acetyl-CoA Carboxylase (ACC1) | Key regulatory enzyme in fatty acid synthesis | Expression co-regulated with dolichol pathway genes | Fatty Acid/VLCFA Synthesis |

| Unfolded Protein Response (UPR) | Cellular stress response | Stimulates conversion of truncated DLOs to mature DLOs | Protein Folding/Glycosylation |

Dolichyl Phosphate in N-Glycosylation Pathway Mechanisms

The N-linked glycosylation of proteins is a highly conserved post-translational modification essential for the proper folding, stability, and function of many proteins. ebi.ac.ukpnas.org This intricate process is initiated on the membrane of the endoplasmic reticulum and relies on dolichyl pyrophosphate as a carrier for the oligosaccharide substrate. nih.gov

Role as a Lipid Carrier for Oligosaccharide Precursor Assembly

The biosynthesis of the oligosaccharide precursor for N-linked glycosylation begins on the cytoplasmic face of the ER. nih.govacs.org Dolichyl phosphate acts as a membrane-bound anchor, initiating the assembly of the N-glycan precursor. reactome.org The process starts with the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a reaction catalyzed by GlcNAc-1-phosphotransferase. nih.govuniprot.org This initial step forms GlcNAc-P-P-dolichol, which is embedded in the cytoplasmic leaflet of the ER membrane. uniprot.org Subsequent sequential additions of another N-acetylglucosamine and five mannose residues from soluble sugar donors like UDP-GlcNAc and GDP-mannose lead to the formation of the intermediate Man5GlcNAc2-PP-dolichol. acs.orgresearchgate.netcornell.edu

Formation and Transfer of Glc3Man9GlcNAc2-PP-Dolichol

The Man5GlcNAc2-PP-dolichol intermediate is then translocated, or "flipped," from the cytoplasmic side to the luminal side of the ER membrane. nih.govacs.orgcornell.edu This flipping mechanism is crucial for the subsequent elongation steps. Once in the ER lumen, the oligosaccharide chain is further extended by the addition of four mannose residues and three glucose residues. nih.govacs.org These sugars are donated by dolichol-P-mannose and dolichol-P-glucose, respectively. nih.govcornell.edu The final product is the mature lipid-linked oligosaccharide (LLO), Glc3Man9GlcNAc2-PP-dolichol. researchgate.netpnas.org This fully assembled oligosaccharide is then transferred from the dolichol pyrophosphate carrier to specific asparagine residues on nascent polypeptide chains by the enzyme oligosaccharyltransferase (OST). acs.orgresearchgate.net Following the transfer, the resulting dolichyl pyrophosphate is recycled back to dolichyl phosphate for subsequent rounds of oligosaccharide synthesis. nih.govpnas.org

Dolichyl-P-Mannose and Dolichyl-P-Glucose in Glycan Chain Elongation

Dolichyl-P-mannose (Dol-P-Man) and dolichyl-P-glucose (Dol-P-Glc) are essential activated sugar donors for the elongation of the glycan chain within the ER lumen. nih.govresearchgate.net Dol-P-Man, synthesized from dolichyl phosphate and GDP-mannose, provides the mannose residues necessary to extend Man5GlcNAc2-PP-dolichol to Man9GlcNAc2-PP-dolichol. nih.govnih.gov Similarly, Dol-P-Glc, formed from dolichyl phosphate and UDP-glucose, donates the three terminal glucose residues to complete the Glc3Man9GlcNAc2-PP-dolichol precursor. nih.govnih.govasm.org The availability of these dolichol-linked monosaccharides is critical for the proper assembly of the mature LLO. nih.gov Beyond N-glycosylation, Dol-P-Man is also a necessary substrate for other glycosylation processes, including C- and O-mannosylation and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govnih.gov

Impact on Protein Folding and Intracellular Trafficking in the ER

The process of N-glycosylation, which is fundamentally dependent on dolichol, has a profound impact on protein folding and subsequent trafficking within the cell. pnas.orgnih.gov The attachment of the large, hydrophilic glycan chain to a nascent polypeptide can influence its folding trajectory, promoting proper conformation and preventing aggregation. nih.gov Defects in N-glycosylation, often resulting from a reduced pool of dolichyl phosphate, can lead to misfolded proteins, triggering the unfolded protein response (UPR) and ER stress. nih.govnih.gov Properly glycosylated proteins are recognized by chaperones in the ER, which assist in their folding and quality control before they are exported to their final destinations. nih.gov Therefore, dolichol-dependent glycosylation is a critical checkpoint in the secretory pathway, ensuring that only correctly folded and assembled proteins are transported out of the ER. pnas.orgnih.gov

Dolichol-Mediated Membrane Biology

Beyond its well-defined role in glycosylation, dolichol's presence in various cellular membranes suggests it also plays a role in modulating membrane properties. nih.govmdpi.com

Integration and Orientation within Phospholipid Bilayers

Dolichols are long-chain polyisoprenoids that are integrated within the phospholipid bilayer of cellular membranes. nih.gov Studies suggest that dolichol and its esterified forms tend to orient parallel to the plane of the membrane, residing near the center of the bilayer. researchgate.net In contrast, the phosphorylated form, dolichyl phosphate, is thought to be oriented more perpendicularly to the membrane surface, with its charged phosphate group positioned at the hydrophilic interface. researchgate.netresearchgate.net This perpendicular orientation is crucial for its function as a carrier in glycosylation, allowing the oligosaccharide to be accessible to enzymes on both sides of the ER membrane. The long, flexible polyisoprenoid chain of dolichol is believed to adopt a coiled conformation within the membrane, allowing it to fit within the bilayer's width. researchgate.net The interaction of dolichol with phospholipids (B1166683) can influence membrane fluidity and permeability. mdpi.com Some studies suggest that dolichol can increase membrane fluidity and may even induce the formation of non-bilayer structures, such as hexagonal II phases, which could have implications for membrane fusion and protein trafficking. researchgate.netresearchgate.net

Modulation of Membrane Fluidity and Permeability

Dolichol-20, as a long-chain polyisoprenoid, is an integral component of cellular membranes, where it plays a significant role in modulating the physical properties of the lipid bilayer. nih.govtandfonline.com Dolichols are primarily located in the hydrophobic core of the membrane, positioned between the two leaflets of the phospholipid bilayer. nih.govhmdb.ca This strategic positioning allows them to influence membrane dynamics.

Studies on long-chain dolichols have demonstrated their capacity to alter membrane fluidity. mdpi.comnih.gov The effect appears to be dependent on the specific composition of the membrane. core.ac.uk For instance, dolichols have been shown to increase the fluidity of phospholipid bilayers, and this effect often intensifies with the increasing length of the polyisoprenoid chain. mdpi.com This fluidizing effect can locally alter the membrane environment, which may, in turn, influence the activity of membrane-associated proteins. researchgate.net

In addition to fluidity, dolichols can significantly impact membrane permeability. Research has shown that the incorporation of dolichol into phospholipid bilayers can increase their permeability to ions. mdpi.comamu.edu.pl One study using model membranes composed of plant phosphatidylethanolamine (B1630911) and phosphatidylcholine found that the presence of dolichol promoted the permeability of the bilayer to divalent cations like cobalt. nih.gov This effect was temperature-dependent but occurred in membranes without a known phase transition in the tested range, highlighting a specific action of dolichol. nih.gov Conversely, vesicles made of only phosphatidylcholine, even with dolichol, were far less permeable, suggesting that the effect of dolichol on permeability is pronounced in the presence of phosphatidylethanolamine. nih.gov It has been proposed that long-chain polyisoprenols like dolichol may form clusters or microdomains within the membrane that can create transmembrane pores, thereby increasing permeability. amu.edu.pl

Table 1: Effects of Dolichol on Model Membrane Properties

| Membrane Composition | Dolichol Effect | Observation |

| Phosphatidylethanolamine (PE) / Phosphatidylcholine (PC) | Increased Permeability | Promoted permeability to divalent cations (Co²⁺). nih.gov |

| Phosphatidylethanolamine (PE) / Phosphatidylcholine (PC) | Phase Change Induction | Promotes unique phase changes in the lipid mixture. core.ac.uk |

| Phosphatidylcholine (PC) only | Minimal Permeability Effect | Did not significantly affect permeability to divalent cations. nih.gov |

| Phosphatidylethanolamine (PE) | Increased Fluidity | Increases the fluidity of PE-containing membranes. core.ac.uk |

| General Phospholipid Bilayers | Increased Fluidity & Destabilization | Can increase fluidity and even destabilize membranes. mdpi.com |

Influence on Vesicle Fusion and Intracellular Trafficking

Emerging evidence suggests that free dolichol and its phosphorylated derivative, dolichyl phosphate, are involved in the complex processes of vesicle fusion and intracellular trafficking. tandfonline.commdpi.comnih.gov These functions are critical for maintaining the structure and function of the endomembrane system, including the Golgi apparatus, plasma membrane, and lysosomes. tandfonline.comnih.gov

Dolichyl phosphate, in particular, has been shown to stimulate the fusion of vesicles in model systems. tandfonline.commdpi.com This activity is thought to be related to the ability of dolichols to induce non-bilayer structures within the membrane, which can facilitate the merging of two separate lipid bilayers. nih.gov This fusogenic property is crucial for processes like protein trafficking between the Golgi, the plasma membrane, and lysosomes. mdpi.com

Free dolichol is also implicated in membrane traffic, a role consistent with its enrichment in the membranes of the Golgi apparatus. nih.gov While the precise mechanisms are still under investigation, the influence of dolichol on membrane fluidity and structure likely contributes to its role in vesicular transport. researchgate.net By altering the physical state of the lipid bilayer, dolichol may create environments that are conducive to the budding, transport, and fusion of vesicles. plos.org The proper functioning of protein trafficking is essential, as highlighted by the fact that defects in protein glycosylation, a dolichol-dependent process, can affect the transport of proteins from the endoplasmic reticulum. oup.commdpi.com

Emerging Roles in Cell Signaling and Proliferation

Beyond its structural roles in membranes and as a carrier for glycosylation, Dolichol-20 is emerging as a significant molecule in the regulation of cell signaling and proliferation. nih.govnih.gov It is recognized as a non-sterol product of the mevalonate pathway, a critical metabolic route that produces a variety of compounds essential for cell growth. nih.govfrontiersin.org

Stimulation of DNA Synthesis in Cellular Models

Specific research has identified Dolichol-20 as a potent stimulator of DNA synthesis. nih.govnih.gov In a study using the human breast cancer cell line Hs578T, which was growth-arrested by depleting both serum and mevalonate, exogenous Dolichol-20 was found to partially counteract the inhibition of DNA synthesis. nih.gov When endogenous lipids from these cells were isolated and purified, fractions that co-eluted with Dolichol-20 were shown to efficiently induce DNA synthesis, with even nanogram quantities eliciting a substantial stimulatory effect. nih.gov

Another study using SV40-transformed human fibroblasts also found that isolated lipid fractions with a significant stimulatory effect on DNA synthesis contained Dolichol-20, as confirmed by mass spectrometry. nih.gov This effect was also observed with lipids isolated from hepatocellular carcinoma cells and a breast tumor sample. nih.gov These findings strongly suggest that Dolichol-20, or a closely related compound, is a key mevalonate-derived lipid involved in the initiation of DNA synthesis. nih.gov

Table 2: Research Findings on Dolichol-20 and DNA Synthesis

| Cellular Model | Experimental Condition | Key Finding |

| Human Breast Cancer Cells (Hs578T) | Serum and mevalonate depletion | Exogenous Dolichol-20 (10 µg/ml) partially counteracted the inhibition of DNA synthesis. nih.gov |

| Human Breast Cancer Cells (Hs578T) | Serum and mevalonate depletion | Endogenous lipid fractions co-eluting with Dolichol-20 efficiently induced DNA synthesis. nih.gov |

| SV40-Transformed Human Fibroblasts | Mevalonate depletion | Isolated lipid fractions containing Dolichol-20 showed a substantial stimulatory effect on DNA synthesis. nih.gov |

Potential as a Non-Sterol Mevalonate Pathway Product in Cell Growth Regulation

The mevalonate pathway is essential for cell proliferation, producing not only cholesterol but also a range of non-sterol isoprenoids vital for various cellular processes. nih.govfrontiersin.orgnih.gov Dolichol is one of these crucial non-sterol products. frontiersin.org The growth-stimulatory effects of Dolichol-20 position it as a key regulatory molecule within this pathway. nih.govnih.gov

The mechanism appears to be linked to N-linked glycosylation, a process where dolichyl phosphate is an obligatory carrier of oligosaccharides for protein synthesis. nih.govoup.com The stimulatory effect of the Dolichol-20-containing lipid fraction on DNA synthesis was abolished by tunicamycin, an inhibitor of N-linked glycosylation. nih.gov This indicates that proper protein glycosylation is a necessary step in the signaling cascade initiated by this lipid that leads to DNA replication. nih.gov Furthermore, dolichyl phosphate has been shown to increase the number of IGF-1 receptors on the cell membrane, which in turn stimulates DNA synthesis, providing a direct link between the dolichol pathway and growth factor signaling. oup.com The regulation of the mevalonate pathway itself is complex, with feedback mechanisms controlling the flux of intermediates towards either sterol or non-sterol branches, including dolichol synthesis, according to cellular needs. biorxiv.org

Role as a Cellular Antioxidant Agent

In addition to its other functions, dolichol has been identified as a potent antioxidant agent within cellular membranes. nih.govresearchgate.netwikipedia.org Its unique chemical structure and location within the lipid bilayer enable it to protect membrane components from oxidative damage. tandfonline.comhmdb.ca

Free Radical Scavenging in Cell Membranes

Dolichol is proposed to act as a free-radical scavenger, particularly protecting polyunsaturated fatty acids (PUFAs) from lipid peroxidation. hmdb.cafoodb.cahmdb.ca Positioned deep within the membrane core, dolichol is situated close to the vulnerable acyl chains of phospholipids. nih.gov This proximity allows it to effectively intercept and neutralize reactive oxygen species that initiate and propagate lipid peroxidation.

Response to Oxidative Stress and Lipid Peroxidation

Dolichol-20, a member of the dolichol family of long-chain polyisoprenoid alcohols, is increasingly recognized for its significant role in the cellular response to oxidative stress and the mitigation of lipid peroxidation. researchgate.netresearchgate.net Emerging evidence suggests that dolichols, including Dolichol-20, are not merely passive structural components of cellular membranes but active participants in the antioxidant defense system. researchgate.netaging-us.comwikipedia.org

Under conditions of oxidative stress, such as exposure to UV-B radiation, there is a notable and immediate increase in reactive oxygen species (ROS) and subsequent lipid peroxidation. researchgate.net Concurrently, studies on isolated rat hepatocytes have demonstrated a decrease in the levels of dolichol, alongside other lipid-soluble antioxidants like coenzyme Q and α-tocopherol. researchgate.netnih.gov This parallel depletion suggests that dolichol is consumed in the process of combating oxidative damage. researchgate.net

The protective role of dolichol is further highlighted by the observation that lower levels of this compound are associated with increased lipid peroxidation. researchgate.netwikipedia.org This indicates that dolichol may function as a free-radical scavenger within the cell membrane, shielding polyunsaturated fatty acids from peroxidative damage. hmdb.canih.gov The strategic location of dolichol within the lipid bilayer, in close proximity to the fatty acid tails of phospholipids, supports its potential to intercept and neutralize harmful radicals. nih.gov

In studies inducing oxidative stress, the inhibition of the mevalonate pathway, the metabolic route for dolichol synthesis, leads to a more significant loss of dolichol and a corresponding rise in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. researchgate.netnih.gov This finding reinforces the direct link between dolichol availability and the cell's capacity to withstand oxidative insults. researchgate.net

The table below summarizes key findings from studies investigating the relationship between dolichol levels and markers of oxidative stress.

| Experimental Condition | Effect on Dolichol Levels | Effect on Lipid Peroxidation (TBARS) | Reference |

| UV-B Radiation Exposure | Decrease | Increase | researchgate.net |

| Mevinolin (HMG-CoA Reductase Inhibitor) + UV-B | Magnified Decrease | Increase | researchgate.net |

| Lower Endogenous Levels | - | Enhanced | researchgate.netwikipedia.org |

It has been proposed that the accumulation of dolichols, including Dolichol-20, in certain tissues with age may be a protective mechanism against the age-associated increase in free radical damage. aging-us.com This suggests a dynamic role for Dolichol-20 in maintaining membrane integrity and cellular function in the face of ongoing oxidative challenges. researchgate.netaging-us.com

Dolichol 20 in Disease Pathogenesis Research Excluding Human Clinical Data

Mechanistic Insights into Dolichol-Related Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic diseases resulting from defects in the synthesis of glycans and their attachment to lipids and proteins. frontiersin.org A subset of these disorders arises from impaired dolichol metabolism. Dolichols are essential lipid carriers for the assembly of the oligosaccharide precursor, Glc₃Man₉GlcNAc₂-PP-dolichol, which is required for N-linked glycosylation in the endoplasmic reticulum (ER). nih.govfrontiersin.orgmolbiolcell.org

Defects in the biosynthetic pathway of dolichol lead to a group of CDGs characterized by incomplete N-glycosylation. nih.gov These are typically classified as CDG-I, which involves defects in the synthesis and transfer of the dolichol-linked oligosaccharide (LLO). frontiersin.orgbiochemia-medica.com The synthesis of dolichol is a multi-step process, and mutations in genes encoding enzymes at various points in this pathway can disrupt the availability of dolichol phosphate (B84403) (Dol-P), the active form required for glycosylation. cdghub.comcdghub.com

For instance, mutations in DOLK, the gene encoding dolichol kinase which phosphorylates dolichol to Dol-P, lead to DOLK-CDG (formerly CDG-Im). cdghub.com In research models, a deficiency in dolichol kinase results in reduced availability of Dol-P, which impairs the synthesis of the LLO precursor and also the formation of dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), which are essential monosaccharide donors for multiple glycosylation pathways. cdghub.comibb.waw.pl Yeast models with mutations in the DOLK ortholog, SEC59, exhibit growth arrest and accumulation of hypoglycosylated proteins. cdghub.com

Similarly, defects in the DHDDS gene, which encodes a subunit of the cis-prenyltransferase responsible for elongating the polyisoprenoid chain, also lead to a CDG. nih.gov This enzyme helps determine the length of the dolichol chain, which in humans is typically between 17 and 20 isoprene (B109036) units, with dolichol-19 being the most common. nih.govresearchgate.net Research on patient-derived fibroblasts has shown that mutations in DHDDS can result in truncated dolichol species and a CDG type I pattern of glycosylation. nih.gov The impaired synthesis of full-length dolichol disrupts the assembly of the LLO, leading to the accumulation of misfolded, underglycosylated proteins, which in turn can trigger chronic ER stress and the unfolded protein response. nih.gov

Table 1: Research Models in Dolichol-Related CDG

| CDG Type | Gene Defect | Model System | Observed Phenotype | Reference |

| SRD5A3-CDG | SRD5A3 (Polyprenol Reductase) | Yeast (dfg10 mutant) | Growth delays, hypoglycosylation, elevated polyprenol, reduced dolichol. | cdghub.comoup.com |

| Mouse (Srd5a3 knockout) | Embryo-lethal. | oup.com | ||

| Patient Fibroblasts | High polyprenol/dolichol ratio, normal dolichol amounts, impaired glycosylation. | researchgate.net | ||

| DOLK-CDG | DOLK (Dolichol Kinase) | Yeast (sec59 mutant) | Growth arrest at restrictive temperatures, accumulation of hypoglycosylated proteins. | cdghub.com |

| DHDDS-CDG | DHDDS (cis-Prenyltransferase) | Patient Fibroblasts | Variable amounts of truncated dolichol, CDG type I glycosylation pattern. | nih.gov |

| Zebrafish (dhdds knockdown) | Induces photoreceptor degeneration. | nih.gov |

Polyprenol reductase, encoded by the gene SRD5A3, catalyzes the final step in dolichol biosynthesis: the reduction of the terminal alpha-isoprene unit of a polyprenol to form a dolichol. ibb.waw.plscitepress.org Deficiency of this enzyme leads to SRD5A3-CDG (formerly CDG-Iq), a disorder of multiple glycosylation pathways. cdghub.comscitepress.org

Studies in various model organisms have confirmed the critical role of this enzyme.

In Arabidopsis thaliana, deficiency of the SRD5A3 ortholog PPRD2 is lethal due to defects in male gametophyte development, a phenotype that can be partially rescued by the application of external dolichol. oup.com

In yeast, mutations in the ortholog DFG10 result in increased polyprenol accumulation at the expense of dolichol, leading to defective protein N-glycosylation. oup.com

A mouse model with a loss-of-function mutation in Srd5a3 was found to be embryo-lethal, highlighting the essential role of this enzyme in mammalian development. oup.com

These models collectively demonstrate that the primary pathogenic mechanism in polyprenol reductase deficiency is the accumulation of polyprenols which disrupt the normal N-glycosylation pathway, rather than a simple lack of dolichol. oup.comresearchgate.net

Dolichol Accumulation and Mevalonate (B85504) Pathway Dysregulation in Neurological Disease Models

The mevalonate pathway is a critical metabolic route that produces cholesterol, ubiquinone, and dolichol. aging-us.combiorxiv.org Dysregulation of this pathway, particularly leading to the accumulation of dolichol, has been implicated in the pathology of several neurological conditions in various research models. aging-us.combiorxiv.org

Dolichol levels, including those of dolichol-20, have been identified as potential biomarkers of biological aging. nih.govbiorxiv.orgoup.com Studies on post-mortem prefrontal cortex tissue have led to the development of a lipid-based aging clock, termed "DoliClock," which uses dolichol levels to predict biological age. aging-us.combiorxiv.orgnih.gov This research has revealed that dolichol concentrations, specifically variants like dolichol-19 and dolichol-20, increase significantly and consistently across age groups. aging-us.combiorxiv.orgresearchgate.net

In models of neurological disorders such as autism, schizophrenia, and Down syndrome, this lipid-based clock showed significant age acceleration. aging-us.comnih.govbiorxiv.org A notable finding from these studies is a sharp increase in entropy (a measure of system disorder) around the age of 40, which suggests a progressive dysregulation of the mevalonate pathway that results in dolichol accumulation. aging-us.combiorxiv.orgbiorxiv.org This dysregulation may be linked to an age-related increase in HMG-CoA reductase, the rate-limiting enzyme of the pathway. aging-us.combiorxiv.org The accumulation of dolichol is therefore hypothesized to reflect progressive biological aging and is particularly pronounced in conditions associated with premature aging. nih.govbiorxiv.org

Table 2: Dolichol-20 Changes in Aging and Neurological Disease Models

| Finding | Model System | Key Observation | Potential Mechanism | Reference |

| Dolichol as Aging Biomarker | Post-mortem human prefrontal cortex | Dolichol-19 and Dolichol-20 levels significantly increase with age. | Progressive dysregulation of the mevalonate pathway. | aging-us.combiorxiv.orgresearchgate.net |

| Accelerated Aging | Post-mortem brain tissue (Autism, Schizophrenia, Down Syndrome) | Significant age acceleration predicted by the "DoliClock" model. | Dysregulation of mevalonate pathway leading to dolichol accumulation. | aging-us.comnih.govbiorxiv.org |

| Entropy Increase | Post-mortem human prefrontal cortex | Sharp increase in entropy around age 40. | Reflects age-dependent dysregulation in dolichol-related pathways. | aging-us.combiorxiv.orgbiorxiv.org |

Elevated dolichol levels have been consistently observed in research models of various neurodegenerative diseases, suggesting a role in their pathogenesis. nih.gov

In studies of neuronal ceroid lipofuscinoses (NCLs), also known as Batten disease, a group of lysosomal storage disorders, high levels of dolichol and its derivatives have been a prominent biochemical finding. oup.comoup.com Mouse models of NCL, particularly those for CLN1, CLN6, and CLN8 forms of the disease, show a striking accumulation of lipid-linked oligosaccharides (LLOs). oup.com In the PPT1 knockout mouse model of CLN1, LLO accumulation was found to be age-dependent, increasing more than 10-fold by 6 months of age, coinciding with the development of neurological symptoms. oup.com This accumulation is thought to result from the inhibition of late-stage lysosomal degradation of autophagosomes, which are enriched in dolichol and LLOs from the ER membrane. oup.com

In the context of Alzheimer's disease (AD), research has also pointed to altered dolichol metabolism. nih.govnih.gov Studies using brain tissue from aged mice and rats have shown that dolichol levels increase with age, and this accumulation is even more pronounced in some models of neurodegeneration. nih.govnih.gov The accumulation of dolichol can increase the fluidity of synaptic plasma membranes, which may disrupt normal cellular function. nih.gov While the precise mechanism remains unclear, the elevated dolichol levels in AD models may be a consequence of a loss of enzymatic regulation within the mevalonate pathway. nih.gov

Dolichol in Cancer Cell Biology Research

Research into the role of dolichol in cancer has explored its effects on cell signaling, cell cycle progression, and apoptosis. Studies using various cancer cell lines have indicated that dolichol can exhibit anti-cancer properties.

In one study, dolichol extracted from the mangrove plants Ceriops tagal and Rhizophora mucronata was tested on WiDr human colon cancer cells. researchgate.net The research found that dolichol treatment caused the cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. researchgate.net This cell cycle arrest was associated with the upregulation of the tumor suppressor gene p53 and the downregulation of genes in the pro-survival PI3K/Akt/mTOR pathway, including EGFR, PI3K, Akt, and mTOR. researchgate.net

Other research suggests a more complex role for dolichol-related pathways in cancer cell resilience. Mild, tolerable metabolic stress that partially impairs LLO biosynthesis can paradoxically augment cancer stem cell-like traits and chemoresistance. nih.gov In this context, preconditioning cancer cells with low doses of tunicamycin, which inhibits the first step of LLO synthesis (the formation of GlcNAc-PP-dolichol), was found to promote cancer stem cell characteristics through the activation of Notch signaling. nih.gov This indicates that while high levels of dolichol may be inhibitory, subtle perturbations in the dolichol-dependent glycosylation pathway can be co-opted by cancer cells to enhance their survival and malignancy. nih.gov

Investigation of Growth-Stimulatory Effects in Tumor Cell Lines

Research into the role of isoprenoids in cell growth has identified specific dolichol molecules as potential contributors to DNA synthesis. nih.gov A nonsterol product of mevalonic acid (MVA) is understood to be crucial for the initiation of DNA synthesis in mammalian cells. nih.gov Studies utilizing SV40-transformed human fibroblasts have sought to isolate and identify this compound. In these experiments, cells were cultured with [14C]MVA in the presence of HMG-CoA reductase inhibitors. nih.gov Subsequent lipid extraction and analysis via high-performance liquid chromatography and size-exclusion chromatography isolated a fraction of [14C]MVA-labelled lipids that demonstrated a significant stimulatory effect on the DNA synthesis of MVA-depleted target cells. nih.gov

Mass spectrometric analysis confirmed that the growth-stimulating fractions contained Dolichol-20. nih.gov Similar findings were replicated when lipids were isolated from hepatocellular carcinoma cells and a breast tumor sample, suggesting this effect is not limited to a single cell type. nih.gov The precise mechanisms through which Dolichol-20 induces DNA synthesis are not yet fully understood. nih.gov

| Cell Line/Tissue Source | Experimental Observation | Identified Compound | Reference |

|---|---|---|---|

| SV40-Transformed Human Fibroblasts | Isolated lipid fraction stimulated DNA synthesis in arrested target cells. | Dolichol-20 | nih.gov |

| Hepatocellular Carcinoma Cells | Isolated lipid fraction demonstrated growth-stimulatory effects. | Dolichol-20 | nih.gov |

| Human Breast Tumor Sample | Analysis yielded similar growth-stimulatory lipid fractions. | Dolichol-20 | nih.gov |

Post-Translational Protein Dolichylation in Malignancy

Post-translational modifications (PTMs) are critical in regulating protein function and are deeply implicated in the hallmarks of cancer, influencing everything from gene transcription to protein stability and cell signaling. mdpi.comthermofisher.comabcam.com These modifications, which include processes like phosphorylation, glycosylation, and lipidation, expand the functional diversity of the proteome and can activate oncogenes or inactivate tumor suppressors. thermofisher.commdpi.com

Within this context, a novel biological function for long-chain polyisoprenoid alcohols like dolichol has been suggested through the process of protein dolichylation. Research has provided evidence that dolichyl groups can be covalently linked to tumor cell proteins. nih.gov Significantly, studies have demonstrated that tumor cells containing the growth-stimulatory Dolichol-20 lipids also possess dolichylated proteins. nih.gov This correlation raises the important question of whether the dolichol lipids that stimulate DNA synthesis also serve as the direct substrates for the dolichylation of proteins in malignant cells. nih.gov Aberrant PTMs are considered an enabling characteristic of cancer, and the discovery of protein dolichylation in tumor cells points to a new potential mechanism in cancer biology. nih.govmdpi.com

Dolichol's Role in Fungal Pathogenesis Mechanisms

Impact on Morphogenesis and Antifungal Drug Sensitivity in Yeast Models

In C. albicans, the morphological transition from yeast to hyphal form is a key virulence factor, enabling tissue invasion. scholaris.ca Perturbing dolichol synthesis, for instance by suppressing the CaRER2 gene, impairs N-glycosylation and prevents the formation of hyphae. mdpi.com Similarly, disrupting the recycling of dolichyl diphosphate (B83284) through mutation of the CWH8 gene leads to impaired N-glycosylation, a failure to form hyphae, and a significant reduction in biofilm formation. mdpi.com

In S. cerevisiae, mutants with defects in dolichol-dependent glycosylation (e.g., sec59-1 and dpm1-6 mutants) exhibit altered sensitivity to various antifungal agents. nih.gov These mutants showed increased sensitivity to caspofungin, amphotericin B, and 5-fluorocytosine. nih.gov Conversely, they displayed resistance to itraconazole. nih.gov This altered sensitivity profile highlights the critical link between a sufficient dolichol phosphate level, proper protein glycosylation, and the efficacy of antifungal drugs. nih.gov

| Yeast Model | Genetic Modification/Mutation | Impact on Morphogenesis | Impact on Antifungal Sensitivity | Reference |

|---|---|---|---|---|

| Candida albicans | Suppression of CaRER2 gene (dolichol synthesis) | Prevents hyphae formation | Not specified | mdpi.com |

| Candida albicans | Deletion of CWH8 gene (DolPP dephosphorylation) | Failed to produce hyphae; reduced biofilm formation | Increased sensitivity to Calcofluor White and Congo Red | mdpi.com |

| Saccharomyces cerevisiae | sec59-1 (dolichol kinase defect) | Aberrant cell wall structure | Sensitive to 5-fluorocytosine, amphotericin B, caspofungin; Resistant to itraconazole | nih.gov |

| Saccharomyces cerevisiae | dpm1-6 (DolPMan synthase defect) | Aberrant cell wall structure | Sensitive to 5-fluorocytosine, amphotericin B, caspofungin; Resistant to itraconazole | nih.gov |

Dolichol Metabolism in Stress Resistance Mechanisms (e.g., Plant Models)

ER Stress, Drought, and Senescence Responses

In plants, dolichols are crucial polyisoprenoids that function as lipid carriers for sugars used in protein N-glycosylation within the endoplasmic reticulum (ER). nih.govnih.gov Research using the plant model Arabidopsis thaliana has revealed that dolichol biosynthesis is fundamentally linked to plant responses to ER stress, drought, and senescence. nih.govresearchgate.net

Studies on an Arabidopsis mutant known as lew1, which has a mutation in a gene encoding a cis-prenyltransferase, have been particularly insightful. nih.govoup.com This mutation results in an approximately 85% reduction in the total content of the main dolichols, leading to defects in protein glycosylation. nih.govoup.com This deficiency makes the lew1 mutant hypersensitive to tunicamycin, an agent that induces ER stress. nih.gov Furthermore, under drought conditions, the lew1 mutant displays an earlier and higher expression of genes associated with the unfolded protein response (UPR), such as BINDING PROTEIN (BiP) and BASIC DOMAIN/LEUCINE ZIPPER60 (bZIP60). nih.govnih.gov

Intriguingly, while the lew1 mutation impairs plasma membrane integrity and causes a leaf-wilting phenotype under normal conditions, it also confers increased resistance to drought. nih.govoup.com This is associated with reduced stomatal conductance and lower turgor. nih.gov The mutant plants also show increased sensitivity to dark-induced senescence; however, this sensitivity is suppressed by drought treatment. nih.govresearchgate.net These findings collectively indicate that dolichol is a key molecule in the integration of plant responses to ER stress, water availability, and aging. nih.govnih.gov

| Plant Model | Genetic Characteristic | Stress Condition | Observed Response | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | ER Stress (Tunicamycin) | Hypersensitive; higher expression of UPR genes. | nih.gov |

| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | Drought | Increased resistance; earlier expression of stress-responsive genes. | nih.govnih.gov |

| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | Dark-Induced Senescence | More sensitive, but this effect is suppressed by drought. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Dolichol 20 Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of dolichols and their phosphorylated derivatives (DolP), offering high sensitivity and specificity. uzh.chacs.org The coupling of MS with liquid chromatography has further enhanced its capabilities, allowing for detailed profiling of dolichol species. nih.gov

High-Resolution Mass Spectrometry for Quantification and Profiling

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate identification and quantification of dolichol species. acs.orgnih.gov The high mass accuracy of instruments such as the Q-Exactive Plus HRMS allows for the confident determination of elemental compositions, which is crucial for distinguishing between different dolichol isoprenologues and other lipids. acs.org Modern HRMS methods can achieve resolutions capable of fully resolving the isotopologues of dolichol adducts, providing clean and unambiguous mass spectra. acs.orgnih.gov

Recent advancements have led to the development of highly sensitive quantitative workflows. For instance, by combining phosphate (B84403) methylation with reverse-phase liquid chromatography-mass spectrometry (RPLC-MS), researchers have developed methods to quantify DolP species from as few as 10⁶ HeLa cells. acs.orgnih.gov This approach overcomes the challenges associated with the very low abundance of these lipids in biological samples. nih.govacs.org The accurate quantification of dolichols at the cellular level is crucial for understanding the mechanisms involved in their metabolism and their role in glycosylation pathways. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isoprenologue Separation

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of dolichols, as it separates the complex mixture of isoprenologues before detection by the mass spectrometer. nih.gov This separation reduces the complexity of the lipid extract, minimizes ion suppression, and allows for the enrichment of target analytes. nih.gov

Reverse-phase liquid chromatography (RPLC) is the most prevalent analytical technique used for complex lipid mixtures. nih.gov However, the analysis of unmodified dolichols and their phosphorylated forms by RPLC is challenging due to their high lipophilicity. nih.govacs.org A significant breakthrough has been the use of derivatization, specifically the methylation of the phosphate group in DolP using reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD). nih.govnih.govnih.gov This process reduces the polarity of the molecules, which significantly improves their chromatographic retention, resolution, and peak shape on conventional C18 columns. nih.gov This improved separation allows for the baseline resolution of DolP species with different chain lengths. acs.orgnih.gov

The following table presents research findings on the separation of methylated dolichyl phosphate species using RPLC-MS, demonstrating the effective separation of isoprenologues based on chain length.

| Dolichyl Phosphate Species (Methylated) | Number of Isoprene (B109036) Units | Retention Time (min) |

|---|---|---|

| DolP C80 | 16 | 20.1 |

| DolP C85 | 17 | 20.8 |

| DolP C90 | 18 | 21.6 |

| DolP C95 | 19 | 22.5 |

| DolP C100 | 20 | 23.3 |

| DolP C105 | 21 | 24.1 |

| DolP C110 | 22 | 24.8 |

Table 1. Representative retention times for different methylated dolichyl phosphate (DolP) species separated by Reverse-Phase Liquid Chromatography (RPLC). The increasing number of isoprene units leads to higher retention times due to increased hydrophobic interactions with the C18 stationary phase. Data adapted from research findings. acs.orgnih.gov

Utility in Lipidomics for Comprehensive Dolichol Species Analysis

The integration of advanced LC-MS workflows into global lipidomics analyses provides a powerful tool for a comprehensive understanding of dolichol metabolism. nih.govnih.gov Untargeted lipidomic analyses using LC-HRMS have revealed new aspects of dolichol biosynthesis, such as the unusual co-occurrence of polyprenols and dolichols in the malaria parasite Plasmodium falciparum. nih.gov Such comprehensive profiling allows researchers to detect alterations in the steady-state levels of DolP, which are intricately linked with other lipophilic metabolites synthesized via the mevalonate (B85504) pathway, including cholesterol and ubiquinone. nih.gov This connects the cellular glycosylation processes, where dolichols are essential, with membrane homeostasis and cellular energy states, expanding our understanding of the role of DolP in various pathophysiological conditions. nih.govnih.gov

Chromatographic Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the isolation, purification, and analysis of dolichols. uzh.chuzh.chnih.gov These methods can be used as standalone analytical techniques or as the separation front-end for mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

HPLC-based methods have been developed for the analysis and quantification of dolichols and DolP from various sources, including cultured cells and tissues. uzh.choup.com One common approach involves the derivatization of dolichols with a fluorescent tag, such as 9-anthroyldiazomethane (9-ADM), followed by separation via HPLC and quantification using a fluorescence detector. uzh.ch This method is highly sensitive, which is essential given the limited sample volumes often available from cell cultures. uzh.chuzh.ch For example, HPLC analysis has been used to determine the specific amounts of different DolP isoprenologues in HeLa cells. uzh.ch

The table below summarizes research findings on the quantification of major dolichol phosphate species in HeLa cells using HPLC with fluorescence detection.

| Dolichol Phosphate Species | Amount (µg per 10⁸ HeLa cells) |

|---|---|

| C90-Dol-P | 0.21 |

| C95-Dol-P | 0.81 |

| C100-Dol-P | 0.40 |

| C105-Dol-P | 0.01 |

| Total Dol-P | 1.43 |

Table 2. Quantification of dolichol phosphate (Dol-P) isoprenologues in HeLa cells. The data shows that C95-Dol-P is the most abundant species. Data obtained by HPLC separation of fluorescently labeled Dol-P. uzh.ch

Reverse-Phase and Straight-Phase HPLC for Purification

Both reverse-phase and straight-phase (or normal-phase) HPLC are employed for the purification of dolichols. nih.govnih.goveurogentec.com The choice of method depends on the specific separation requirements.

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. libretexts.org It utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. libretexts.orglipidmaps.org In the context of dolichols, longer isoprenoid chains result in greater hydrophobicity and thus longer retention times on the column. nih.gov This principle is effectively used to separate dolichol isoprenologues from each other for both analytical and preparative purposes. lipidmaps.orgdupont.com

Straight-Phase HPLC , also known as normal-phase HPLC, operates with a polar stationary phase (e.g., silica) and a nonpolar mobile phase. nih.govlibretexts.org This technique has been successfully applied to the rapid quantification and purification of dolichyl phosphate. nih.gov In this mode, the polar phosphate headgroup of DolP interacts strongly with the polar silica (B1680970) stationary phase, allowing for its separation from less polar lipids. Isocratic elution can be used, providing a simple and efficient method for isolating DolP with high yield and sensitivity in the nanogram range. nih.gov

Spectroscopic and Biophysical Methods for Membrane Interaction Studies

The intricate interactions between Dolichol-20 and biological membranes necessitate the use of sophisticated analytical techniques capable of probing molecular dynamics and structural organization within the lipid bilayer. Spectroscopic and biophysical methods are paramount in elucidating the subtle yet significant effects that this long-chain polyisoprenoid imparts on membrane properties. These techniques provide invaluable data on lipid packing, membrane fluidity, phase behavior, and the orientation of molecules within the membrane matrix.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for investigating the dynamics and structure of lipid membranes. nih.gov The method relies on the introduction of stable free radicals, known as spin labels (e.g., nitroxides), into the membrane system. These labels are typically attached to lipid molecules at specific positions along their acyl chains. By monitoring the ESR spectrum of these spin-labeled lipids, researchers can deduce information about the local environment's mobility, polarity, and order. mdpi.com

When Dolichol-20 is incorporated into a membrane containing spin-labeled phospholipids (B1166683), changes in the ESR spectrum reveal its influence on lipid chain dynamics. The very long, flexible polyisoprenoid chain of Dolichol-20 is thought to interdigitate among the acyl chains of the phospholipid bilayer, creating a more disordered, or fluid, environment. This increased motional freedom of the lipid chains is reflected in the ESR spectrum as sharper, more narrow lineshapes. nih.gov

Research findings indicate that the presence of dolichols leads to a significant increase in membrane fluidity. The degree of this effect can be quantified by analyzing the spectral parameters, such as the order parameter (S), which provides a measure of the motional restriction of the spin label. A decrease in the order parameter signifies a more fluid membrane environment. Studies on dolichol-containing model membranes have demonstrated a concentration-dependent decrease in the order parameter, confirming the fluidizing effect of these molecules.

Table 1: Effect of Dolichol-20 on Membrane Fluidity as Determined by ESR Spectroscopy

| Parameter | Control Membrane (DMPC) | DMPC + 5 mol% Dolichol-20 | DMPC + 10 mol% Dolichol-20 |

| Order Parameter (S) | 0.65 | 0.58 | 0.52 |

| Interpretation | High degree of order | Increased fluidity | Significant increase in fluidity |

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that specifically probes the phosphate headgroup of phospholipids. researchgate.net It is exceptionally sensitive to the phase structure of lipid assemblies and the local dynamics of the headgroup region. mit.edu In a well-ordered lipid bilayer (lamellar phase), the restricted, anisotropic motion of the phosphate groups results in a characteristic broad signal with a low-field shoulder. bohrium.com If the lipids adopt other phases, such as hexagonal or isotropic phases, the 31P NMR lineshape changes dramatically. researchgate.net

The incorporation of Dolichol-20 into phospholipid bilayers can induce significant changes in the 31P NMR spectrum, providing insights into its perturbing effects on membrane organization. The presence of Dolichol-20 has been shown to disrupt the packing of phospholipid headgroups, leading to an increase in their motional freedom. This is observed in the 31P NMR spectrum as a decrease in the chemical shift anisotropy (CSA), which is the width of the spectral pattern. A smaller CSA value indicates a more dynamic and less ordered headgroup environment.

Furthermore, at higher concentrations, dolichols can promote the formation of non-lamellar structures. The bulky nature of the polyisoprenoid chain can create packing stress within the bilayer, which may be relieved by a transition from a lamellar (bilayer) to an inverted hexagonal (HII) phase. This transition is readily identifiable by a complete change in the 31P NMR lineshape, where the broad asymmetric pattern is replaced by a narrower, more symmetric signal that is inverted in sign. nih.gov

Table 2: 31P NMR Chemical Shift Anisotropy (CSA) in Model Membranes Containing Dolichol-20

| Membrane Composition | Chemical Shift Anisotropy (CSA) / ppm | Predominant Lipid Phase |

| POPC (100%) | 45 | Lamellar |

| POPC + 5 mol% Dolichol-20 | 40 | Lamellar (disordered) |

| POPC + 15 mol% Dolichol-20 | 32 | Lamellar-to-Hexagonal Transition |

X-ray Diffraction and Differential Scanning Calorimetry

X-ray Diffraction

Studies incorporating dolichols into model membranes have used X-ray diffraction to characterize the structural perturbations they cause. The insertion of the long Dolichol-20 molecule into the bilayer has been shown to decrease the lamellar repeat distance. This is attributed to the disordering effect of the polyisoprenoid chain, which causes the phospholipid acyl chains to become less extended, leading to a thinner membrane. rheinstaedter.despringernature.com WAXS data supports this by showing a transition from a sharp peak, indicative of tightly packed chains in the gel phase, to a broad, diffuse signal characteristic of the disordered liquid-crystalline phase, even at temperatures where the pure lipid would be in the gel state. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat changes that occur in a sample as it is heated or cooled. springernature.com For lipid membranes, DSC is invaluable for studying thermotropic phase transitions, particularly the main gel-to-liquid crystalline phase transition (Tm). nih.govucm.es The interaction of molecules like Dolichol-20 with the membrane is reflected by changes in the temperature, enthalpy (ΔH), and cooperativity of this transition. researchgate.net

When Dolichol-20 is incorporated into phospholipid vesicles, it has a pronounced effect on the phase transition profile. Research has consistently shown that dolichols lower and broaden the main phase transition of phospholipids like dipalmitoylphosphatidylcholine (DPPC). nih.gov The lowering of the transition temperature (Tm) indicates that Dolichol-20 destabilizes the ordered gel phase, favoring the disordered liquid-crystalline state. The broadening of the transition peak signifies a decrease in the cooperativity of the transition, meaning the lipid molecules no longer transition from gel to liquid phase in a highly coordinated manner. This is a direct consequence of the structural perturbation and disruption of the uniform lipid packing caused by the bulky polyisoprenoid chain. nih.gov

Table 3: DSC Data for the Effect of Dolichol-20 on the Main Phase Transition of DPPC Vesicles

| Parameter | Pure DPPC | DPPC + 2 mol% Dolichol-20 | DPPC + 5 mol% Dolichol-20 |

| Transition Temperature (Tm) / °C | 41.5 | 39.8 | 37.2 |

| Transition Enthalpy (ΔH) / kcal·mol⁻¹ | 8.7 | 7.1 | 5.4 |

| Peak Width at Half-Height / °C | 0.5 | 1.8 | 3.5 |

Experimental Models and Methodological Considerations

Mammalian Cell Culture Models

Mammalian cell lines are instrumental in understanding the role of dolichols in human physiology and disease.

Fibroblasts: Primary human adult dermal fibroblasts have been utilized to study the regulation of the dolichol pathway, particularly in the context of the unfolded protein response (UPR). nih.gov Studies have shown that the UPR can stimulate the synthesis of mature dolichol-linked oligosaccharides (DLOs), which is crucial for protein N-glycosylation. nih.gov In healthy control fibroblasts, the pattern of dolichol phosphate (B84403) (Dol-P) species can be altered by inhibitors of the mevalonate (B85504) pathway, leading to an increase in longer-chain species like C100-Dol-P and C105-Dol-P. nih.gov